

An In-depth Technical Guide to 1,1,2,2-Tetrachloropropane

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Compound of Interest

Compound Name: 1,1,2,2-Tetrachloropropane

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Introduction

This technical guide provides a comprehensive overview of **1,1,2,2-tetrachloropropane**, a halogenated hydrocarbon. The document details its chemical properties, nomenclature, and available technical data. Due to the limited availability of specific experimental protocols for its synthesis and analysis, this guide also presents methodologies for closely related compounds to serve as a reference for researchers.

Chemical and Physical Properties

1,1,2,2-Tetrachloropropane is a chlorinated derivative of propane. While extensive experimental data for this specific isomer is limited in publicly accessible literature, the following table summarizes its known and estimated properties.

Property	Value	Source
IUPAC Name	1,1,2,2-Tetrachloropropane	[1]
Molecular Formula	C ₃ H ₄ Cl ₄	[1][2]
Molecular Weight	181.88 g/mol	[1]
CAS Registry Number	13116-60-4	[2]
Boiling Point	154 °C	[3]
Melting Point	Data not available	
Density	Data not available	

IUPAC Nomenclature

The naming of halogenated alkanes, such as **1,1,2,2-tetrachloropropane**, follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The process involves identifying the longest carbon chain, numbering the carbons to give the substituents the lowest possible locants, and then naming the substituents alphabetically.

The following diagram illustrates the logical steps for determining the IUPAC name for **1,1,2,2-tetrachloropropane**.



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A flowchart illustrating the IUPAC naming convention for **1,1,2,2-Tetrachloropropane**.

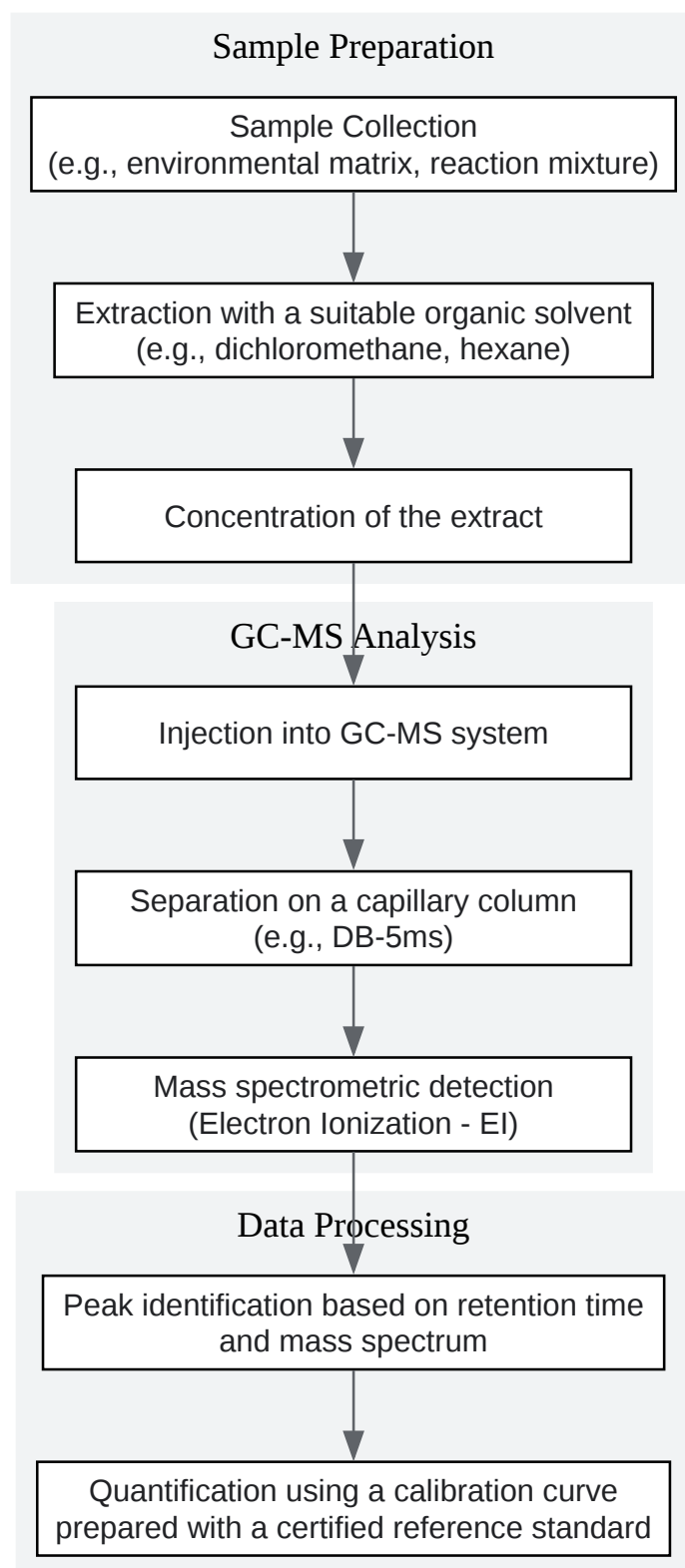
Experimental Protocols

Detailed and verified experimental protocols for the specific synthesis of **1,1,2,2-tetrachloropropane** are not readily available in the surveyed literature. However, the synthesis of related chlorinated propanes often involves the chlorination of propane or its partially chlorinated derivatives. For instance, the synthesis of other tetrachloropropane isomers has been achieved through the addition of hydrogen chloride to trichloropropene.[4]

Similarly, specific, validated analytical methods for the quantitative determination of **1,1,2,2-tetrachloropropane** are not extensively documented. However, the analysis of chlorinated hydrocarbons, including various isomers of chlorinated propanes, is routinely performed using gas chromatography coupled with mass spectrometry (GC-MS). The following outlines a general approach that can be adapted for the analysis of **1,1,2,2-tetrachloropropane**.

General Analytical Workflow for Chlorinated Propanes via GC-MS

This workflow is a representative example and would require optimization and validation for the specific analysis of **1,1,2,2-tetrachloropropane**.



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A generalized workflow for the analysis of chlorinated propanes using GC-MS.

Note: The development of a robust analytical method would necessitate the availability of a certified reference standard for **1,1,2,2-tetrachloropropane** to determine its specific retention time and fragmentation pattern under the chosen GC-MS conditions, and to prepare an accurate calibration curve for quantification.

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